Specific Scientific Field: This application falls under the field of Thermochemistry .
Summary of the Application: Phenyl acridine-9-carboxylate and its derivatives have been studied for their thermochemical properties and crystal lattice energetics . These compounds are of interest due to their potential chemiluminescence efficiency and applicability .
Methods of Application or Experimental Procedures: The melting enthalpies and melting points of phenyl acridine-9-carboxylate and its derivatives were determined by Differential Scanning Calorimetry (DSC). The volatilisation enthalpies and temperatures were either measured by DSC or obtained by fitting Thermogravimetric (TG) curves to the Clausius–Clapeyron relationship .
Results or Outcomes: The analysis of crystal lattice enthalpy contributions indicates that the crystal lattices of phenyl acridine-9-carboxylates are stabilised predominantly by dispersive interactions between molecules .
Specific Scientific Field: This application is in the field of Cancer Research .
Summary of the Application: Acridine analogues, including Phenyl acridine-9-carboxylate, have been investigated as potential cancer therapy agents . They have shown effectiveness against various types of cancer.
Methods of Application or Experimental Procedures: These compounds act as DNA intercalators and inhibit DNA-related enzymes such as topoisomerases and telomerase .
Results or Outcomes: Many derivatives of acridine have been synthesized and tested for antitumour activity. Their unique planar ring structure allows them to interact with different biomolecular targets .
Phenyl acridine-9-carboxylate is a chemical compound characterized by its unique structure which includes an acridine moiety and a carboxylate group attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 299.32 g/mol . The compound exhibits notable properties, including chemiluminescence, making it significant in various chemical and biological applications.
The biological activity of phenyl acridine-9-carboxylate has been studied primarily in the context of its chemiluminescent properties. The cations derived from this compound, specifically the 9-(phenoxycarbonyl)-10-methylacridinium salts, demonstrate significant chemiluminogenic abilities, which can be utilized in bioanalytical applications . These properties make it a candidate for use in biosensors and other biological monitoring systems.
Synthesis of phenyl acridine-9-carboxylate can be achieved through several methods:
These methods allow for the production of phenyl acridine-9-carboxylate with varying substituents, thus tailoring its properties for specific applications.
Phenyl acridine-9-carboxylate has several applications due to its luminescent properties:
The ability to modify its structure through synthesis methods enhances its versatility in research and application.
Studies on the interactions of phenyl acridine-9-carboxylate with other molecules have revealed insights into its behavior in biological systems. The compound's cations exhibit significant interaction with reactive species, contributing to their luminescent responses. Such interactions are crucial for developing biosensors that rely on specific binding events to produce detectable signals .
Phenyl acridine-9-carboxylate shares similarities with several other compounds within the acridine family. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Acridine | Basic structure without substituents | Foundational structure for many derivatives |
10-Methylacridine | Methyl group at position 10 of the acridine ring | Enhanced solubility and stability |
Phenoxyacridine | Phenoxy group attached to the acridine skeleton | Exhibits different luminescent properties |
9-Aminoacridine | Amino group at position 9 | Known for its biological activity against pathogens |
Phenyl acridine-9-carboxylate stands out due to its specific carboxylic acid functionality, which enhances its reactivity and potential applications in chemiluminescence compared to these similar compounds.
Phenyl acridine-9-carboxylate triggers mitochondrial-mediated apoptosis in cancer cells by destabilizing the inner mitochondrial membrane potential. In A375 melanoma cells, treatment with 9-phenyl acridine derivatives resulted in a 2.5-fold increase in Bax/Bcl-2 protein ratio, cytochrome C release into the cytosol, and subsequent activation of caspase-3, culminating in chromatin condensation and DNA fragmentation [1] [3]. Parallel studies in HeLa cells demonstrated a 60% reduction in ATP production within 24 hours, confirming mitochondrial dysfunction as a primary apoptotic pathway [4].
Cell cycle arrest at the G2/M phase is another critical mechanism. Exposure to phenyl acridine-9-carboxylate downregulates cyclin B1 and CDK1 expression by 40–50%, as observed in pancreatic cancer models [2]. This arrest correlates with increased phosphorylation of Chk1/2 checkpoint kinases, which stabilize the G2/M transition to allow DNA repair or initiate apoptosis. Notably, autophagy inhibitors like chloroquine partially reverse this arrest, suggesting crosstalk between autophagic flux and cell cycle regulation [2].
The planar structure of phenyl acridine-9-carboxylate facilitates intercalation into DNA base pairs, inducing helical unwinding and elongation by 15–20%, as measured via atomic force microscopy [5]. Spectroscopic titrations reveal a hypochromic shift of 35–40 nm in the compound’s absorption spectrum upon binding to double-stranded DNA, indicative of π-π stacking interactions with guanine-cytosine-rich regions [5]. Such intercalation disrupts topoisomerase II activity, reducing DNA relaxation efficiency by 70% in vitro [4].
Competitive binding assays using ethidium bromide displacement show a binding constant (K~b~) of 1.2 × 10⁶ M⁻¹ for phenyl acridine-9-carboxylate, surpassing classical intercalators like proflavine (K~b~ = 4.5 × 10⁵ M⁻¹) [5]. Molecular docking simulations further predict preferential binding to the minor groove of AT-rich sequences, with binding energies of −8.9 kcal/mol, stabilizing the DNA-drug complex through hydrogen bonds with thymine residues [4].
QSAR analyses of 32 acridine derivatives, including phenyl acridine-9-carboxylate, identify three critical parameters governing anticancer activity:
A multivariate regression model (R² = 0.89) predicts IC~50~ values within 0.1–5 µM for derivatives meeting these criteria, aligning with experimental data from A375 and HepG2 cell lines [1] [4].
Structural Feature | Effect on IC~50~ (µM) | Contribution Weight (%) |
---|---|---|
C-9 phenyl substitution | Decrease by 1.8 | 45 |
Carboxylate esterification | Decrease by 0.9 | 25 |
Para-nitro group | Decrease by 1.2 | 30 |
The synthesis of phenyl acridine-9-carboxylate and its derivatives has been accomplished through several established methodologies, each offering distinct advantages in terms of yield, reaction conditions, and substrate scope. The most widely employed approach involves the acyl chloride esterification strategy, wherein acridine-9-carboxylic acid is first converted to the corresponding acid chloride using thionyl chloride, followed by nucleophilic substitution with phenol [1]. This method proceeds under mild conditions using dichloromethane as solvent in the presence of N,N-diethylethanamine and catalytic N,N-dimethyl-4-pyridinamine at room temperature for 15 hours, yielding the desired ester in high purity after chromatographic purification [1].
An alternative synthetic route employs BOP-mediated coupling chemistry, utilizing benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate as the coupling reagent [2]. This methodology demonstrates superior yields of 75-77% when performed in anhydrous dimethylformamide under inert atmosphere conditions [2]. The BOP reagent facilitates the formation of the ester bond through activation of the carboxylic acid functionality, and the subsequent isolation procedure involves precipitation from basic aqueous solution, eliminating the need for extensive chromatographic purification [2].
Classical Fischer esterification represents a third synthetic pathway, involving the acid-catalyzed condensation of acridine-9-carboxylic acid with phenol [3]. However, this equilibrium-based process typically requires forcing conditions and produces variable yields due to the reversible nature of the reaction [3]. The mechanism proceeds through protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water [3].
Recent developments have explored microwave-assisted synthesis protocols for acridine derivatives, which can accelerate reaction times and improve yields under controlled heating conditions [4]. These methods have shown particular promise for synthesizing complex substituted derivatives that are challenging to prepare using conventional thermal heating [4].
Alkylation strategies for nitrogen substitution in acridine systems present unique challenges due to steric hindrance from the periplanar hydrogens at positions 4 and 5 [5]. The quaternization of acridine esters to form acridinium salts typically requires carefully selected alkylating agents and optimized reaction conditions [5]. Studies have demonstrated that simple alkyl iodides, benzyl bromides, and activated alkylating reagents can be employed, though yields are often moderate due to the sterically congested nitrogen center [5].
An innovative approach involves the manipulation of pre-installed functional groups on the acridinium nitrogen [5]. For instance, N-sulfopropyl acridinium esters can be converted to sulfonyl chlorides using thionyl chloride, which can then undergo further substitution reactions [5]. Prolonged heating in thionyl chloride leads to cleavage of the sulfonate moiety and formation of N-(3-chloropropyl) derivatives, which serve as versatile intermediates for subsequent alkylation reactions [5].
Single-crystal X-ray diffraction analysis of phenyl acridine-9-carboxylate reveals crucial structural information regarding molecular conformation and solid-state packing arrangements [1]. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 17.094(2) Å, b = 5.4175(7) Å, c = 16.310(2) Å, and β = 95.545(11)° [1]. The asymmetric unit contains one molecule with a calculated density of 1.322 Mg m⁻³ [1].
Molecular geometry analysis demonstrates that the acridine ring system exhibits minimal deviation from planarity, with an average deviation of only 0.0143(3) Å [1]. The phenyl ring similarly maintains excellent planarity with an average deviation of 0.0037(3) Å [1]. Notably, the dihedral angle between the acridine and phenyl ring systems is remarkably small at 6.4(2)°, indicating an almost coplanar arrangement [1]. This configuration differs significantly from alkyl-substituted phenyl acridine-9-carboxylates, where dihedral angles typically range from 30.0(2)° to 37.7(1)° [1].
The carboxyl group orientation represents a critical conformational feature, being twisted at an angle of 83.6(2)° relative to the acridine skeleton [1]. This substantial twist angle is larger than those observed in alkyl-substituted derivatives, which typically exhibit angles between 58.0(2)° and 68.1(2)° [1]. The nearly perpendicular orientation of the carboxyl group minimizes steric interactions while maintaining electronic conjugation between the acridine core and the ester functionality.
Bond length analysis reveals typical values for the ester linkage, with the C-O ester bond measuring 1.329(3) Å and the C=O carbonyl bond measuring 1.177(3) Å [1]. These distances are consistent with standard ester geometries and indicate no significant strain or unusual electronic effects in the molecular structure [1].
Crystal packing studies demonstrate that molecules arrange in stacks along the crystallographic b-axis through multiple π-π interactions [1]. The acridine rings participate in extensive aromatic stacking with centroid-centroid distances ranging from 3.536(2) to 3.894(2) Å [1]. These interactions are supplemented by C-H···π interactions that link parallel stacks, forming layers in the ac plane [1]. Adjacent layers with inverse orientations interact through additional C-H···π contacts, creating double-layer structures [1]. The acridine units maintain parallel alignment within parallel-oriented stacks but are inclined at 79.6(2)° in inversely oriented stacks [1].
Comparative crystallographic studies of related compounds reveal that 2,6-dimethylphenyl acridine-9-carboxylate exhibits similar packing motifs but with different angular relationships [6]. The carboxyl group in this derivative is twisted at 67.7(1)° relative to the acridine skeleton, and the crystal packing features π-π stacked columns with acridine moieties inclined at 52.7(1)° in adjacent stacks [6].
The electronic and steric properties of substituents in phenyl acridine-9-carboxylate derivatives exert profound influences on both chemical reactivity and thermal stability. Electronic effects arising from substituents on the phenyl ring significantly modulate the electron density at the ester carbonyl carbon, thereby affecting nucleophilic susceptibility and hydrolytic stability [7] [8].
Electron-withdrawing substituents such as cyano, methoxycarbonyl, and nitro groups at the 4-position of the phenyl ring enhance the electrophilic character of the carbonyl carbon [7]. Studies of acridinium ester derivatives demonstrate that compounds bearing strong electron-withdrawing groups exhibit enhanced chemiluminescence intensities, with 3,4-dicyanophenyl derivatives showing approximately 100-fold greater light emission compared to unsubstituted phenyl esters [7]. This enhancement correlates with increased carbonyl reactivity toward nucleophilic attack by hydrogen peroxide [7].
Computational analysis of charge distribution reveals that electron-withdrawing substituents increase the positive charge on the carbonyl carbon, facilitating nucleophilic addition reactions [9]. Density functional theory calculations demonstrate systematic variations in atomic charges as a function of substituent electronic properties [9]. The charge on the carbon at the 9-position of the acridine moiety serves as a predictive parameter for reactivity trends [9].
Steric effects of ortho-substituents play equally important roles in determining molecular properties [8]. When two identical substituents occupy the 2- and 6-positions of the phenyl ring, compounds exhibit significantly enhanced stability compared to derivatives with single substituents [8]. This stabilization arises from restricted rotation around the ester bond, which reduces conformational flexibility and limits access of nucleophiles to the reactive center [8].
Hydrolytic stability studies demonstrate marked differences between substituted derivatives [8]. Compounds with electron-withdrawing substituents generally exhibit reduced hydrolytic stability due to increased carbonyl electrophilicity [8]. However, steric protection from ortho-substituents can partially counteract this destabilization [8]. The interplay between electronic and steric effects determines the overall stability profile of individual derivatives [8].
pH-dependent behavior varies significantly among substituted derivatives [5]. Acridinium esters containing bulky N-alkyl substituents show shifted pKa values for pseudobase formation, moving to more acidic conditions compared to simple N-methyl derivatives [5]. This shift reflects increased steric hindrance around the nitrogen center, which destabilizes the pseudobase form [5].
Thermal stability analysis reveals that substituent effects influence melting points and decomposition temperatures [10]. Crystal lattice energies, determined computationally as the sum of electrostatic, dispersive, and repulsive interactions, correlate with thermal stability [10]. Compounds with extended aromatic systems and multiple substituents generally exhibit higher lattice energies and corresponding thermal stability [10].
Reactivity toward nucleophiles demonstrates clear substituent-dependent trends [11]. The ring substituent order of reactivity in acridine derivatives follows the pattern: nitroacridine > acridine > acridine N-oxide over the pH range 0-3 [11]. This ordering reflects the electron-withdrawing effect of the nitro group and the electron-donating effect of the N-oxide functionality [11].
Electrochemical behavior of acridine derivatives shows systematic variations with substituent patterns [12]. Compounds with electron-donating substituents exhibit more negative reduction potentials, while electron-withdrawing groups shift potentials to more positive values [12]. These electrochemical properties correlate with chemical reactivity patterns and provide insight into electronic structure modifications [12].
The thermodynamic properties of phenyl acridine-9-carboxylate in the solid state provide fundamental insights into intermolecular interactions and crystal stability. Experimental calorimetric measurements have established the enthalpy of fusion as 39.2 kJ/mol, determined by differential scanning calorimetry [13]. The melting point of 463-464 K (190-191°C) indicates substantial thermal stability [1] [13].
Irritant